

cross-reactivity of Amg-208 with other kinases

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AMG-208: A Focused Look at Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor **AMG-208**, focusing on its cross-reactivity with other kinases. While comprehensive public data from broad kinase panel screenings are limited, this document summarizes the available information on its primary targets and known off-target interactions, supported by relevant experimental methodologies.

Kinase Inhibition Profile of AMG-208

AMG-208 is primarily recognized as a potent, orally bioavailable small-molecule inhibitor of the MET receptor tyrosine kinase and the RON (Recepteur d'Origine Nantais) kinase.[1][2] In cell-free biochemical assays, **AMG-208** has demonstrated high affinity for c-Met with a half-maximal inhibitory concentration (IC50) of 9 nM.[1] In a cellular context, it has been shown to inhibit hepatocyte growth factor (HGF)-mediated c-Met phosphorylation in PC3 prostate cancer cells with an IC50 of 46 nM.[1]

Information regarding the broader selectivity profile of **AMG-208** is not extensively available in the public domain. However, at concentrations higher than those required for MET inhibition, **AMG-208** has been reported to inhibit other kinases. Notably, it has an IC50 of 112 nM against VEGFR2, a key mediator of angiogenesis.[3] This suggests that at higher concentrations, **AMG-208** may exert anti-angiogenic effects in addition to its primary activity against MET and RON.



For a direct comparison, another kinase inhibitor, Motesanib (AMG-706), which also targets VEGFR, has a different selectivity profile. Motesanib is a multi-kinase inhibitor with potent activity against VEGFR1, VEGFR2, and VEGFR3, as well as Kit and PDGFR. This contrasts with the more focused primary targets of **AMG-208**.

The following table summarizes the known inhibitory activities of **AMG-208**.

| Kinase Target | IC50 (nM) | Assay Type |
|---------------|---------------|---------------------------|
| c-Met | 9 | Cell-free |
| RON | Not specified | Dual inhibitor with c-Met |
| VEGFR2 | 112 | Not specified |

Experimental Protocols

To determine the cross-reactivity of a compound like **AMG-208**, a variety of biochemical kinase assays can be employed. Below is a detailed methodology for a representative in vitro kinase assay that could be used for such a purpose.

Representative In Vitro Kinase Assay Protocol

This protocol describes a non-radioactive, in vitro method to assess the inhibitory activity of a compound against a specific kinase.

A. Reagents and Materials:

- Purified recombinant kinase
- Specific kinase substrate (e.g., a peptide or protein)
- Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1% BSA)
- ATP solution
- Test compound (AMG-208) dissolved in DMSO

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- Detection reagents (e.g., anti-phospho-substrate antibody, secondary antibody conjugated to a reporter enzyme, and substrate for the reporter enzyme)
- Microplates (e.g., 96-well or 384-well)
- Plate reader capable of detecting the reporter signal (e.g., luminescence, fluorescence, or absorbance)

B. Assay Procedure:

- Compound Preparation: Prepare a serial dilution of AMG-208 in DMSO. A typical starting concentration might be 10 mM, which is then serially diluted to cover a wide range of concentrations.
- Kinase Reaction: a. To each well of the microplate, add the kinase buffer. b. Add the test compound (AMG-208) at various concentrations. Include a DMSO-only control (vehicle control) and a positive control with a known inhibitor. c. Add the purified recombinant kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should be close to its Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors. e. Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- Detection: a. Stop the kinase reaction by adding a solution containing a chelating agent (e.g., EDTA) to sequester the divalent cations required for kinase activity. b. Add the detection reagents according to the manufacturer's instructions. This typically involves adding a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase). c. After an appropriate incubation period, add the substrate for the reporter enzyme and measure the resulting signal using a plate reader.
- Data Analysis: a. The signal intensity is proportional to the amount of phosphorylated substrate, which in turn reflects the kinase activity. b. Calculate the percent inhibition for each concentration of AMG-208 relative to the vehicle control. c. Plot the percent inhibition against



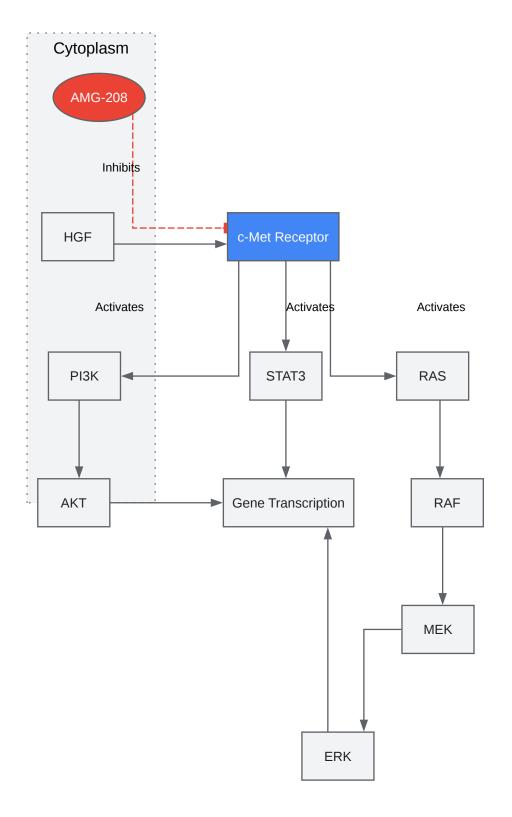
the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The primary target of **AMG-208**, the c-Met receptor tyrosine kinase, is a key component of a signaling pathway that regulates various cellular processes, including cell proliferation, survival, migration, and invasion. The binding of its ligand, HGF, to c-Met triggers a cascade of downstream signaling events.

Below is a diagram illustrating the simplified c-Met signaling pathway.



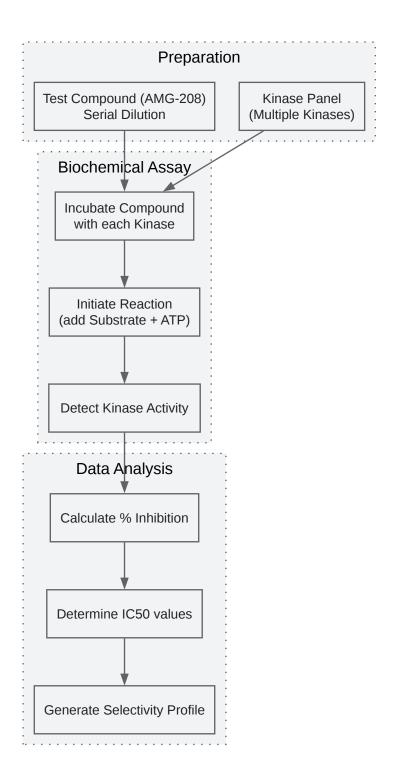


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Caption: Simplified c-Met signaling pathway and the inhibitory action of AMG-208.



The following diagram illustrates a typical experimental workflow for assessing kinase inhibitor selectivity.



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Caption: Experimental workflow for kinase inhibitor selectivity profiling.



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